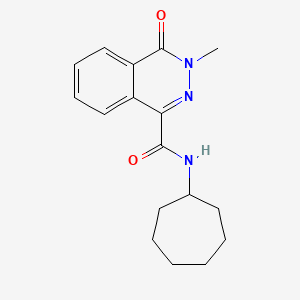

N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

CAS No.:

Cat. No.: VC14794821

Molecular Formula: C17H21N3O2

Molecular Weight: 299.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H21N3O2 |

|---|---|

| Molecular Weight | 299.37 g/mol |

| IUPAC Name | N-cycloheptyl-3-methyl-4-oxophthalazine-1-carboxamide |

| Standard InChI | InChI=1S/C17H21N3O2/c1-20-17(22)14-11-7-6-10-13(14)15(19-20)16(21)18-12-8-4-2-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,18,21) |

| Standard InChI Key | OZZINNQNRVHIHI-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3CCCCCC3 |

Introduction

N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a synthetic compound belonging to the phthalazine family. It features a bicyclic structure with notable biological and chemical properties, making it a promising candidate for medicinal chemistry research. The compound's molecular formula is , and its molecular weight is approximately 260.33 g/mol.

Structural Features

The compound consists of the following key structural elements:

-

Cycloheptyl group: Attached to the nitrogen atom of the phthalazine ring, enhancing lipophilicity.

-

Methyl group: Positioned at the 3rd carbon, influencing pharmacokinetics.

-

4-Oxo group: Contributing to reactivity.

-

Carboxamide functional group: Essential for biological interactions.

These structural features allow diverse chemical reactions and biological interactions, which are critical for its potential applications.

Synthesis

The synthesis of N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves multi-step organic reactions:

-

Base Compound Preparation:

-

Phthalazine derivatives serve as starting materials.

-

Cycloheptylamine is introduced to form the cycloheptyl substitution.

-

-

Acylation Reaction:

-

Acetic anhydride or similar agents facilitate the formation of the carboxamide bond.

-

-

Final Product Purification:

-

Techniques such as recrystallization or chromatography are employed to achieve high purity.

-

The choice of reagents and reaction conditions can influence yield and purity.

Biological Activity

Preliminary studies suggest that N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide exhibits potential biological activities:

-

Enzyme Inhibition:

-

The phthalazine moiety may act as an inhibitor in biochemical pathways.

-

-

Receptor Modulation:

-

The compound’s structure suggests potential receptor antagonism or agonism.

-

-

Pharmacokinetics:

-

The lipophilic nature enhances membrane permeability, potentially improving bioavailability.

-

Further research is required to elucidate its mechanisms of action and therapeutic potential.

Applications

Potential applications include:

-

Medicinal Chemistry:

-

Drug development for enzyme inhibition or receptor targeting.

-

-

Biochemical Research:

-

Studying interactions with biological macromolecules.

-

-

Synthetic Chemistry:

-

Serving as a precursor for novel derivatives.

-

Comparative Analysis with Related Compounds

To understand its uniqueness, N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide can be compared with other phthalazine derivatives:

| Compound Name | Key Features |

|---|---|

| 3-Methylphthalazine | Simple derivative |

| 1-Hydroxymethylphthalazine | Hydroxymethyl substitution |

| N-(Cyclopropyl)-phthalazine | Cyclopropyl substitution |

The cycloheptyl group in N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide significantly enhances its lipophilicity and biological activity compared to simpler derivatives.

Future Directions

Further studies are necessary to:

-

Investigate its pharmacodynamics and pharmacokinetics in vivo.

-

Explore its therapeutic potential in enzyme inhibition or receptor modulation.

-

Develop novel derivatives with enhanced efficacy and reduced toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume